molecular formula C11H10O3 B1360392 2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid CAS No. 25173-12-0

2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid

Cat. No. B1360392
CAS RN: 25173-12-0
M. Wt: 190.19 g/mol
InChI Key: SOHVBHRLBOMHIS-UHFFFAOYSA-N
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Description

“2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is an organic compound with the molecular formula C11H10O3 . It is a powder in physical form . The IUPAC name for this compound is (1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” can be represented by the SMILES string OC(CC1CC(C2=CC=CC=C21)=O)=O . The InChI code for this compound is 1S/C11H10O3/c12-10-5-7(6-11(13)14)8-3-1-2-4-9(8)10/h1-4,7H,5-6H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is a powder . It has a molecular weight of 190.2 . The melting point of this compound is between 147-151°C .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

(±)‐1‐Indanone‐2‐acetic and ‐2‐propionic acids demonstrate unique crystal structures and hydrogen bonding behaviors. The crystal structure of (±)-2,3-dihydro-1-oxo-1H-indene-2-acetic acid features catemeric hydrogen bonds forming centrosymmetrically related counterdirectional pairs of hydrogen-bonding chains. This is in contrast to its propionic acid counterpart, which forms carboxyl dimers indicating diverse hydrogen-bonding behavior in homologous γ‐ and δ‐keto acids (Lalancette, Brunskill, & Thompson, 1999).

Chemical Reactions and Product Formation

In a study on the reaction of 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters with phenylhydrazine, the products of regioselective addition were identified as (2-oxo-2,3-dihydro-1H-indol-3-yl)(2-phenylhydrazino)acetic acids esters (Koz’minykh et al., 2007).

Stereochemical Investigations

The nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates was investigated, leading to the formation of various esters and diastereomeric mixtures. This highlights the stereochemical complexity in reactions involving 2-oxo-2,3-dihydroindol-3-ylidene compounds (El-Samahy, 2005).

Corrosion Inhibition

Indanone derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have been studied for their anti-corrosive properties on mild steel in hydrochloric acid solutions. These compounds exhibit significant inhibitory properties, contributing to materials science and corrosion engineering (Saady et al., 2018).

Formation of Dipeptide Chains

Research on N-acylation of amino acid units by 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid led to the creation of new dipeptide indan-1-one derivatives. This suggests applications in peptide chemistry and potentially in pharmaceutical synthesis (Shilin et al., 2019).

Safety And Hazards

The compound “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is classified under GHS07 for safety . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The compound “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” has potential applications in the field of organic photovoltaic devices . It can be used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .

properties

IUPAC Name

2-(3-oxo-1,2-dihydroinden-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-5-7(6-11(13)14)8-3-1-2-4-9(8)10/h1-4,7H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHVBHRLBOMHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948027
Record name (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid

CAS RN

25173-12-0
Record name (3-Oxoindan-1-yl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25173-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-1-acetic acid, 2,3-dihydro-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid
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2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid
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2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid
Reactant of Route 5
2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid
Reactant of Route 6
2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid

Citations

For This Compound
1
Citations
VK Patel, DJ Sen, CN Patel - J. Chem. Pharm. Res, 2010 - academia.edu
Indanone acetic acid is a non-heterocyclic fused ring of benzene with cyclopentananone moiety with acetic acid side chain in 1-position. This specific moiety has been synthesised and …
Number of citations: 12 www.academia.edu

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